N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
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Overview
Description
N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.
Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-one.
Reduction: Formation of more saturated benzoxazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets DNA topoisomerase I, an enzyme involved in the relaxation of supercoiled DNA during replication and transcription.
Pathways Involved: By inhibiting topoisomerase I, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
3,4-dihydro-2H-1,4-benzoxazin-3-one: Another benzoxazine derivative with similar structural features but different functional groups.
N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl) substituted sulfonamides: These compounds have been developed for their potential medicinal applications.
Uniqueness: N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine is unique due to the presence of the N-methyl group and the amine functionality at the 6th position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-10-7-2-3-9-8(6-7)11-4-5-12-9/h2-3,6,10-11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFUFUDHLXXVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699478 |
Source
|
Record name | N-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625470-50-0 |
Source
|
Record name | N-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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